1,2,3,8-Tetrahydro-1,2,3,3,5-pentamethyl-7H-pyrrolo[3,2-g]quinolin-7-one
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Overview
Description
1,2,3,8-Tetrahydro-1,2,3,3,5-pentamethyl-7H-pyrrolo[3,2-g]quinolin-7-one is a complex organic compound with the molecular formula C16H20N2O. This compound is known for its unique structure, which includes a pyrroloquinoline core with multiple methyl substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,8-Tetrahydro-1,2,3,3,5-pentamethyl-7H-pyrrolo[3,2-g]quinolin-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure efficient and cost-effective production. The exact methods can vary based on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
1,2,3,8-Tetrahydro-1,2,3,3,5-pentamethyl-7H-pyrrolo[3,2-g]quinolin-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1,2,3,8-Tetrahydro-1,2,3,3,5-pentamethyl-7H-pyrrolo[3,2-g]quinolin-7-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,8-Tetrahydro-1,2,3,3,5-pentamethyl-7H-pyrrolo[3,2-g]quinolin-7-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,8-Tetrahydro-1,2,3,3,8-pentamethyl-5-(trifluoromethyl)-7H-pyrrolo[3,2-g]quinolin-7-one: Similar structure with a trifluoromethyl group, which can alter its chemical properties and applications.
1,2,3,4-Tetrahydro-1,8-naphthyridine: Another compound with a similar core structure but different substituents, leading to different chemical behavior and applications.
Uniqueness
1,2,3,8-Tetrahydro-1,2,3,3,5-pentamethyl-7H-pyrrolo[3,2-g]quinolin-7-one is unique due to its specific arrangement of methyl groups and the pyrroloquinoline core. This unique structure imparts distinct chemical properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
58336-37-1 |
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Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1,2,3,3,5-pentamethyl-2,8-dihydropyrrolo[3,2-g]quinolin-7-one |
InChI |
InChI=1S/C16H20N2O/c1-9-6-15(19)17-13-8-14-12(7-11(9)13)16(3,4)10(2)18(14)5/h6-8,10H,1-5H3,(H,17,19) |
InChI Key |
CMSOFVRQNSYALT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(N1C)C=C3C(=C2)C(=CC(=O)N3)C)(C)C |
Origin of Product |
United States |
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